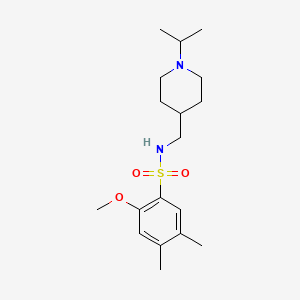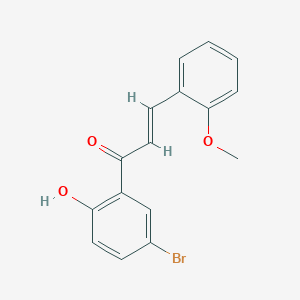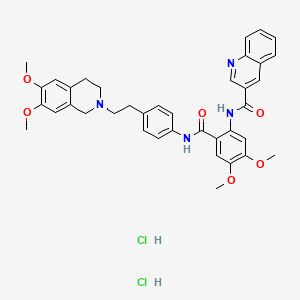
Tariquidar dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tariquidar dihydrochloride is a potent P-glycoprotein (P-gp) inhibitor . It reverses drug resistance in multiple MDR cell lines and acts as a substrate for breast cancer resistance protein (BCRP) at low concentrations . It also acts as an inhibitor of BCRP when used at >100 nM concentration .
Synthesis Analysis
The synthesis of Tariquidar-like compounds has been discussed in the literature . The main achievements in the SAR studies are described focusing on two main transport proteins: P-glycoprotein and breast cancer resistance protein .Molecular Structure Analysis
The molecular structure of Tariquidar dihydrochloride has been analyzed in several studies . The binding site of the inhibitor Tariquidar that stabilizes the first transmembrane domain of P-glycoprotein has been mapped .Chemical Reactions Analysis
Tariquidar is one of the most promising representatives of the third generation of multidrug resistance (MDR) modulators . The review summarizes the most recent achievements in structure–activity relationship (SAR) studies of Tariquidar and its analogs .Physical And Chemical Properties Analysis
Tariquidar dihydrochloride has a molecular weight of 719.66 and a formula of C38H38N4O6.2HCl . It is soluble to 50 mM in DMSO .Aplicaciones Científicas De Investigación
Application in Cancer Research
Specific Scientific Field
Summary of the Application
Tariquidar is used as a probe in super-resolution imaging to study P-glycoproteins (P-gps), which are over-expressed in many cancer cell types and confer them with multi-drug resistance .
Methods of Application
Tariquidar was modified by TAMRA to form a small chemical probe of P-gp. This probe was used in direct stochastic optical reconstruction microscopic (dSTORM) imaging .
Results or Outcomes
The application of tariquidar-TAMRA labeling revealed that P-gps accumulate into larger and denser clusters on cancer cells and drug-resistant cells than on normal cells and drug-sensitive cells. This indicates that P-gps can facilitate the pumping efficiency by aggregating together to form functional platforms .
Application in Neurological Research
Specific Scientific Field
Summary of the Application
Tariquidar is used as a P-glycoprotein inhibitor to potentiate the efficacy of Astragaloside IV in Experimental Autoimmune Encephalomyelitis (EAE) mice, an animal model for multiple sclerosis (MS) .
Methods of Application
Tariquidar was used to facilitate the penetration of Astragaloside IV into the central nervous system (CNS). It was found to benefit the net uptake and transport of Astragaloside IV on bEnd.3 cells, a mouse brain microvascular endothelial cell line .
Results or Outcomes
In EAE mice, tariquidar was demonstrated to enhance the efficacy of Astragaloside IV, as shown by attenuated clinical symptoms and reduced incidence rate as well as mitigated inflammatory infiltration and decreased demyelination in the CNS .
Application in Drug Delivery Research
Specific Scientific Field
Summary of the Application
Tariquidar is a third-generation P-glycoprotein (P-gp) inhibitor that is more potent and specific to P-gp and has fewer interactions with the cytochrome P450 3A4 system as compared with the first- and second-generation P-gp inhibitors . It is used in the development of functionalized lipid nanocarriers for simultaneous delivery of anti-cancer drugs .
Methods of Application
Tariquidar is incorporated into the lipid nanocarriers along with the anti-cancer drugs. The nanocarriers are then administered to the patient. The presence of Tariquidar in the nanocarriers inhibits the P-gp, thereby enhancing the delivery and efficacy of the anti-cancer drugs .
Results or Outcomes
The use of Tariquidar in the lipid nanocarriers has shown to improve the delivery and efficacy of anti-cancer drugs. This is due to the inhibition of P-gp by Tariquidar, which prevents the efflux of the drugs from the cancer cells, thereby increasing their intracellular concentration .
Safety And Hazards
Propiedades
IUPAC Name |
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N4O6.2ClH/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27;;/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCJRGRTDKIFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40Cl2N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tariquidar dihydrochloride | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

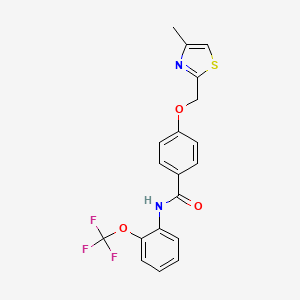
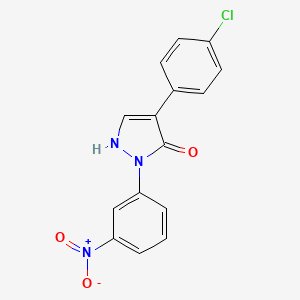
![(2Z)-2-[(2,3-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2772993.png)
![1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2772994.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2772995.png)
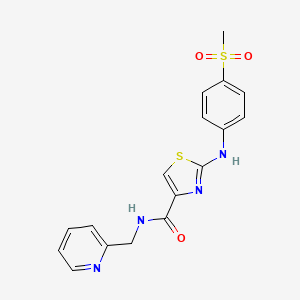
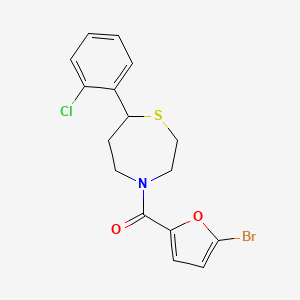
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2773000.png)
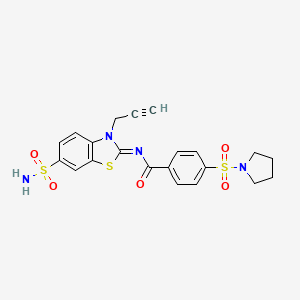
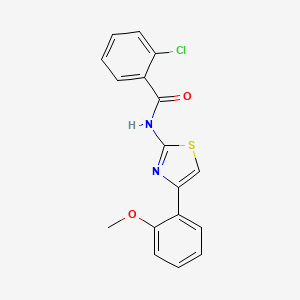
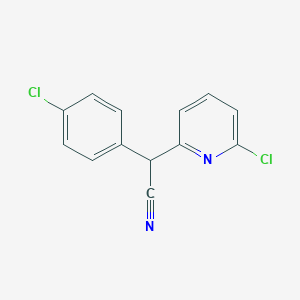
![2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol](/img/structure/B2773009.png)
